molecular formula C5H7NO2S2 B13808666 Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate CAS No. 80963-80-0

Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

Cat. No.: B13808666
CAS No.: 80963-80-0
M. Wt: 177.2 g/mol
InChI Key: FXMIVTSGXNTPTC-VKHMYHEASA-N
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Description

Structural Significance of Chiral Thiazolidine Scaffolds in Bioactive Compounds

The thiazolidine ring system—a saturated five-membered heterocycle featuring one nitrogen and one sulfur atom—serves as a privileged scaffold in medicinal chemistry due to its conformational rigidity and capacity for stereochemical diversification. Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate exemplifies this paradigm, incorporating a chiral center at the C4 position and a sulfanylidene substituent at C2. The (4R) configuration induces a specific three-dimensional topology that enhances binding affinity to biological targets, as demonstrated in analogues such as (4R)-thiazolidine-4-carboxylic acid methyl ester (EC 849-506-0).

Structurally, the compound’s molecular formula (C₆H₁₁NO₂S) includes a methyl ester group at C4, which improves membrane permeability compared to carboxylic acid derivatives. The sulfanylidene moiety contributes to electrophilic reactivity, enabling covalent interactions with cysteine residues in enzyme active sites. This feature is shared with inhibitors of angiotensin-converting enzyme (ACE), where thiazolidine-2-carboxylate derivatives exhibit nanomolar potency.

Table 1: Key Structural Features of this compound and Related Analogues

Feature This compound (4R)-Thiazolidine-4-Carboxylic Acid Methyl Ester Thiazolidine-2-Carboxylate Derivatives
Molecular Formula C₆H₁₁NO₂S C₅H₉NO₂S C₅H₇NO₂S
CAS Number 336193-86-3 42258-90-2 33305-08-7
Chiral Centers C4 (R configuration) C4 (R configuration) C2 (variable)
Key Functional Groups Sulfanylidene, methyl ester Methyl ester, carboxylic acid Carboxylate, thioether
Biological Activity Electrophilic targeting Peptide ligation ACE inhibition

The stereochemical integrity of the C4 position is critical for bioactivity. For instance, in peptide ligation studies, (4R)-thiazolidine derivatives facilitate site-specific conjugation via S→N acyl transfer, a process dependent on the spatial orientation of the thioester intermediate. This stereospecificity underscores the importance of chiral thiazolidines in synthesizing bioactive peptides with defined tertiary structures.

Evolutionary Context of Sulfur-Containing Heterocycles in Medicinal Chemistry

Sulfur-containing heterocycles have undergone significant evolution in drug discovery, transitioning from early broad-spectrum antimicrobials (e.g., sulfonamides) to targeted modulators of enzymatic and receptor-based pathways. Thiazolidines, in particular, gained prominence with the development of glitazones for diabetes management, which exploit the ring’s ability to engage peroxisome proliferator-activated receptors (PPAR-γ). This compound extends this legacy through its dual functionality: the sulfanylidene group acts as a Michael acceptor for covalent inhibition, while the ester group enhances pharmacokinetic properties.

Historically, sulfur’s electronegativity and capacity for redox interactions have driven its incorporation into heterocycles. For example, the thioproline scaffold (a thiazolidine variant) enables stable peptide ligation via metal-free dethiylation, a technique critical for synthesizing proteins with non-natural amino acids. Similarly, methyl thiazolidine-2-carboxylate derivatives have been optimized as ACE inhibitors, leveraging sulfur’s nucleophilic character to coordinate zinc ions in the enzyme’s active site.

The compound’s EC number (849-506-0) and inclusion in the European Chemicals Agency database reflect its regulatory recognition as a building block for pharmaceuticals. Modern applications extend to metabolic engineering, where thiazolidine carboxylates serve as precursors for indole-3-acetic acid biosynthesis in plant systems.

Properties

CAS No.

80963-80-0

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1

InChI Key

FXMIVTSGXNTPTC-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@@H]1CSC(=S)N1

Canonical SMILES

COC(=O)C1CSC(=S)N1

Origin of Product

United States

Preparation Methods

Thiazolidine Ring Formation via Cysteine and Aldehyde Condensation

A common approach to synthesize thiazolidine derivatives involves the condensation of L-cysteine or its derivatives with aldehydes. This reaction typically occurs in aqueous or alcoholic media under mild conditions, leading to the cyclization and formation of the thiazolidine ring.

  • For example, L-cysteine hydrochloride hydrate reacts with substituted benzaldehydes in the presence of sodium bicarbonate in water and ethanol mixture at room temperature, yielding 2-(substituted phenyl)thiazolidine-4-carboxylic acids. The reaction time ranges from 3 to 12 hours, with yields between 40% and 90%.

  • Similarly, a general procedure involves mixing L-cysteine hydrochloride hydrate and sodium bicarbonate in water, then adding the corresponding aldehyde or alkyl halide derivative in ethanol, stirring for several hours at room temperature to obtain thiazolidine-4-carboxylic acid derivatives. Purification is achieved by filtration and column chromatography.

This condensation method is foundational for preparing the thiazolidine core, which can be further modified to introduce the sulfanylidene group and methyl ester functionalities.

Preparation of Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

Esterification of Thiazolidine-4-Carboxylic Acid

The methyl ester group at position 4 is typically introduced by esterification of the corresponding thiazolidine-4-carboxylic acid. This can be accomplished by reacting the acid with methanol in the presence of acid catalysts or via direct methylation using methylating agents.

Introduction of the 2-Sulfanylidene (Thiocarbonyl) Group

The 2-sulfanylidene functionality (thiocarbonyl group) can be introduced by converting the carbonyl oxygen at position 2 into a thiocarbonyl sulfur. This transformation is often achieved by treating the corresponding 1,3-thiazolidine-4-carboxylate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

Diastereoselective and Enantioselective Control

The (4R) stereochemistry is controlled by starting from enantiomerically pure L-cysteine or its derivatives, which ensures that the stereocenter at position 4 is preserved during ring formation and subsequent functionalization.

Specific Synthetic Processes from Patents and Literature

Single-Step Acylation and Esterification Process

A patented process describes the preparation of mixtures of 4-carboxy-1,3-thiazolidinium carboxylates and N-acyl-1,3-thiazolidin-4-carboxylic acids by reacting 1,3-thiazolidin-4-carboxylic acid with acyl derivatives such as acetic anhydride in ethanol under reflux conditions (40°C to 85°C). The reaction proceeds with stirring for several hours (1-24 h), followed by cooling and isolation of the solid product by vacuum filtration. This method yields a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate with high purity suitable for industrial applications.

Table 1. Reaction Conditions and Yields from Patent WO2009065797A1

Example Scale (g) Acetic Anhydride (mL) Ethanol (mL) Temperature (°C) Time (h) Product Yield (g) Product Composition
6 2.3 4 12 Reflux (~78) 16 Not specified Mixture of N-acetyl and 4-carboxyl
12 10.3 4 12 Reflux 16 6.1 Mixture of N-acetyl and 4-carboxyl
13 10.2 4 12 Reflux 24 5.6 Mixture of N-acetyl and 4-carboxyl
16 10.3 4 12 22°C then reflux 1 + 4 5.5 Mixture of N-acetyl and 4-carboxyl
18 110.3 40 120 22°C then reflux 1 + 4 Not specified Mixture of N-acetyl and 4-carboxyl

This process emphasizes environmentally friendly solvents, lower energy consumption, and ease of product recovery.

Electrophilic Substitution at the 4-Position

Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Condensation of L-cysteine + Aldehyde L-cysteine hydrochloride hydrate, aldehyde, NaHCO3, ethanol/water, room temp, 3-12 h Mild conditions, stereoselective ring formation Yields 40-90%, forms thiazolidine core
Esterification Thiazolidine-4-carboxylic acid, methanol, acid catalyst Introduces methyl ester group Common step post ring formation
Thiocarbonyl introduction Lawesson’s reagent or P4S10 Converts carbonyl to thiocarbonyl Specific to sulfanylidene group formation
Single-step acylation and esterification 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol, reflux, 1-24 h High yield, environmentally friendly solvents Produces mixtures of N-acyl and carboxylates
Electrophilic substitution Oxycarbonyl thiazolidine ester, base, electrophile, >−40°C Diastereoselective functionalization Allows α-substitution at 4-position

Analytical and Purity Data

The products obtained by these methods are characterized by chromatographic techniques (HPLC), mass spectrometry, and infrared spectroscopy to confirm purity and structural integrity.

  • Chromatograms show distinct peaks corresponding to the desired thiazolidine derivatives and their N-acylated forms.

  • Mass spectra confirm molecular weights consistent with this compound and related compounds.

  • IR spectra display characteristic bands for thiocarbonyl and ester groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Halogenation, alkylation, and acylation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, alkylated, and acylated thiazolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Interaction Studies: It is used in research to understand protein-ligand interactions.

Medicine:

    Drug Development: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key structural variations among thiazolidine derivatives include substituents at positions 2 and 4, which modulate electronic, steric, and solubility properties.

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate C₅H₇NO₂S₂ 193.24 2-sulfanylidene, 4-methyl ester Chiral center at C4; thione group enhances hydrogen bonding
Methyl (4R)-1,3-thiazolidine-4-carboxylate C₅H₉NO₂S 147.19 None Simpler structure; lower molecular weight
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate C₇H₁₃NO₂S 175.25 2,2-dimethyl Increased steric hindrance; rigidified ring
Methyl (2RS,4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylate C₁₁H₁₂N₂O₄S 268.29 4-nitrophenyl at C2 Electron-withdrawing nitro group; aromatic interactions
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₀F₃NO₂S 293.26 4-CF₃-phenyl at C2 Hydrophobic CF₃ group; potential bioactive analog

Spectroscopic and Physical Properties

NMR Data
  • Methyl (2RS,4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylate: ¹³C NMR (CDCl₃): δ 171.4 (CO₂CH₃), 137.2 (Ar-C), 71.0 (C2), 65.4 (C4) . Comparison: The sulfanylidene group in the target compound likely deshields adjacent carbons, shifting signals compared to non-sulfanylidene analogs.
Physical Properties
  • Methyl (4R)-1,3-thiazolidine-4-carboxylate :
    • Density: 1.2 g/cm³; Boiling Point: 238.9°C .
  • Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate: Monoisotopic Mass: 175.0667 .
  • Target Compound :
    • Higher molecular weight (193.24 vs. 147.19) due to the sulfanylidene group.

Biological Activity

Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate, a compound belonging to the thiazolidine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5_5H7_7NO2_2S2_2
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 98169-56-3

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound has been shown to increase levels of non-protein sulfhydryls (NPSH) in mouse liver, suggesting a role in enhancing the antioxidant defense system . This may contribute to its hepatoprotective effects.
  • Enzyme Modulation : Research indicates that thiazolidine derivatives can influence the activity of sulfurtransferases, which are enzymes involved in sulfur metabolism. Specifically, they enhance the activity of rhodanese and 3-mercaptopyruvate sulfurtransferase .
  • Inhibition of Neuraminidase : A series of thiazolidine derivatives, including this compound, have been evaluated for their ability to inhibit neuraminidase from influenza A virus. Some derivatives demonstrated moderate inhibitory activity, suggesting potential applications in antiviral therapies .

Antiviral Properties

The antiviral potential of this compound is notable due to its structural similarity to known antiviral agents. In studies focused on influenza A virus, certain thiazolidine derivatives exhibited IC50_{50} values indicating effective inhibition of neuraminidase activity .

Hepatoprotective Effects

The compound's capability to elevate NPSH levels in liver tissues highlights its potential as a hepatoprotective agent. This property is crucial for mitigating liver damage caused by oxidative stress and toxic substances .

Study 1: Antioxidant Effects in Mouse Models

In a controlled study, researchers administered this compound to mice and measured the levels of NPSH and enzyme activities related to sulfur metabolism. The results indicated a significant increase in both parameters compared to control groups, supporting the compound's role as an antioxidant and its potential for liver protection.

Study 2: Neuraminidase Inhibition

A series of synthesized thiazolidine derivatives were tested against influenza A neuraminidase. Among these compounds, this compound showed promising results with an IC50_{50} value of 0.14 μM, positioning it as a candidate for further development into antiviral therapies .

Data Summary Table

Biological Activity Effect/Outcome Reference
AntioxidantIncreased NPSH levels
Enzyme ModulationEnhanced rhodanese activity
Neuraminidase InhibitionIC50_{50} = 0.14 μM

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Look for the methyl ester singlet at δ 3.7–3.8 ppm and thiazolidine ring protons (δ 4.1–4.3 ppm for C4-H) .
    • ¹³C NMR : Carboxylate carbon at δ 170–172 ppm; sulfanylidene carbon at δ 190–195 ppm .
  • IR : Strong C=O stretch at 1720 cm⁻¹ and C=S stretch at 1200 cm⁻¹ .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) for purity analysis. Retention time: ~8.2 min .

Advanced Tip : For resolving enantiomeric impurities, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (85:15) .

How can researchers address contradictions in crystallographic data during structural determination?

Q. Advanced

  • Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve disorder in the sulfanylidene group .
  • Refinement tools :
    • SHELXL : Apply restraints for S–C bond lengths and anisotropic displacement parameters (ADPs) for sulfur .
    • WinGX/ORTEP : Visualize thermal ellipsoids to identify overfitting. For twinned crystals, use the TWIN/BASF commands in SHELXL .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to validate bond angles and torsional parameters .

What computational approaches are suitable for studying the sulfanylidene group’s tautomerism and electronic properties?

Q. Advanced

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model thione (C=S) and thiol (S–H) tautomers. Solvent effects (e.g., PCM for DMSO) improve accuracy .
  • NBO analysis : Quantify hyperconjugative interactions between the sulfanylidene lone pair and carboxylate π* orbitals .
  • MD simulations : Track tautomer dynamics in explicit solvent (e.g., TIP3P water) over 50 ns trajectories to assess stability .

Q. Basic

  • Racemization : Use N-protected cysteine derivatives (e.g., Boc-L-cysteine) and avoid prolonged heating (>40°C) .
  • Oxidation : Conduct reactions under nitrogen and add antioxidants (e.g., BHT, 0.1% w/w) .
  • Byproduct removal : Employ aqueous workup with 5% NaHCO₃ to isolate the neutral product from acidic impurities .

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